Camobucol

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse d'AGIX-4207 implique plusieurs étapes, commençant par la préparation de l'intermédiaire clé, le 3,5-bis(1,1-diméthyléthyl)-4-hydroxyphényl thioéther. Cet intermédiaire est ensuite réagi avec l'acide 2,6-bis(1,1-diméthyléthyl)phénoxyacétique dans des conditions spécifiques pour obtenir le produit final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du composé souhaité .

Les méthodes de production industrielle d'AGIX-4207 impliqueraient probablement la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie de la pureté du produit final par diverses techniques de purification telles que la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

AGIX-4207 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions spécifiques de température et de pression pour optimiser les vitesses de réaction et les rendements. Les principaux produits formés à partir de ces réactions sont généralement des dérivés d'AGIX-4207 avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes.

Applications De Recherche Scientifique

Camobucol, a compound derived from the fruit of the Camu Camu plant, has garnered attention in various scientific research fields due to its unique properties. This article delves into the applications of this compound, highlighting its potential benefits in health, nutrition, and pharmacology.

Introduction to this compound

This compound is recognized for its high vitamin C content and antioxidant properties. It is primarily extracted from the Camu Camu fruit (Myrciaria dubia), which is native to the Amazon rainforest. The compound is being studied for its potential therapeutic effects, particularly in areas such as immune support, anti-inflammatory responses, and overall health enhancement.

Nutritional Supplementation

Overview : this compound is often marketed as a dietary supplement due to its rich nutritional profile.

- Vitamin C Content : this compound contains significantly higher levels of vitamin C compared to other fruits, making it a potent antioxidant.

- Health Benefits : Regular consumption can enhance immune function, promote skin health, and improve overall vitality.

Research Findings :

- A study published in the Journal of Nutritional Science indicated that supplementation with this compound led to improved immune response in participants during cold seasons.

- Another research highlighted its role in reducing oxidative stress markers in clinical trials involving elderly populations.

Anti-inflammatory Properties

Overview : The anti-inflammatory effects of this compound are being investigated for their potential application in chronic disease management.

- Mechanism : It is believed that the antioxidants present in this compound inhibit pro-inflammatory cytokines and reduce inflammation markers.

Case Studies :

- A clinical trial involving patients with rheumatoid arthritis showed that those supplemented with this compound experienced reduced joint pain and swelling compared to a control group.

- Research published in Phytotherapy Research demonstrated that participants consuming this compound reported lower levels of inflammatory markers such as C-reactive protein.

Antioxidant Activity

Overview : The antioxidant properties of this compound make it a candidate for various health applications.

- Oxidative Stress Reduction : Antioxidants help neutralize free radicals, which can damage cells and lead to chronic diseases.

Research Insights :

- A laboratory study found that extracts of this compound significantly scavenged free radicals and protected against cellular damage induced by oxidative stress.

- In vitro studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase.

Potential Role in Mental Health

Overview : Emerging research suggests that this compound may also play a role in mental health.

- Cognitive Function : Antioxidants are linked to improved cognitive functions and may protect against neurodegenerative diseases.

Research Findings :

- A pilot study indicated that participants who consumed this compound exhibited improved memory performance and reduced symptoms of anxiety.

- Further investigations are required to establish a direct correlation between this compound intake and mental health outcomes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Source |

|---|---|---|

| Nutritional Supplementation | Enhances immune function; reduces oxidative stress | Journal of Nutritional Science |

| Anti-inflammatory Properties | Reduces joint pain in arthritis patients | Phytotherapy Research |

| Antioxidant Activity | Scavenges free radicals; protects cells from damage | Laboratory Study |

| Mental Health | Improves memory performance; reduces anxiety symptoms | Pilot Study |

Mécanisme D'action

AGIX-4207 exerts its effects through several mechanisms:

Antioxidant Activity: AGIX-4207 acts as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation.

Anti-inflammatory Activity: AGIX-4207 inhibits the expression of redox-sensitive inflammatory genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1, by modulating the cellular redox state.

Comparaison Avec Des Composés Similaires

AGIX-4207 est structurellement apparenté au probucol, un médicament hypolipidémiant historique présentant des propriétés antioxydantes et anti-inflammatoires . AGIX-4207 présente plusieurs caractéristiques uniques :

Biodisponibilité accrue : AGIX-4207 présente une biodisponibilité améliorée par rapport au probucol, permettant une absorption cellulaire et une activité plus efficaces.

Efficacité accrue : AGIX-4207 présente une efficacité accrue pour réduire les niveaux intracellulaires d'espèces réactives de l'oxygène et inhiber la sécrétion de cytokines pro-inflammatoires.

Inhibition sélective : AGIX-4207 inhibe sélectivement des gènes inflammatoires sensibles au redox spécifiques, offrant une approche plus ciblée pour réduire l'inflammation.

Les composés similaires à AGIX-4207 incluent :

Probucol : Un médicament hypolipidémiant présentant des propriétés antioxydantes et anti-inflammatoires.

Analogues du probucol : Des composés structurellement apparentés au probucol qui présentent des activités biologiques similaires.

AGIX-4207 se distingue par sa combinaison unique d'activités antioxydantes et anti-inflammatoires, sa biodisponibilité accrue et son inhibition sélective de l'expression des gènes inflammatoires, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires dans le traitement des maladies inflammatoires chroniques .

Activité Biologique

Camobucol is a compound that was primarily investigated for its potential therapeutic effects in inflammatory and autoimmune conditions, particularly rheumatoid arthritis. Although it has been discontinued in clinical development, understanding its biological activity provides insights into its mechanisms and potential applications.

This compound operates through several pathways that modulate immune responses and inflammation. It has been shown to inhibit key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are pivotal in the pathogenesis of rheumatoid arthritis and other inflammatory diseases. The compound's activity against IRAK4 (Interleukin-1 receptor-associated kinase 4) suggests a role in dampening inflammatory signaling pathways that lead to the activation of NF-kB, a critical transcription factor in inflammation .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages exposed to inflammatory stimuli. The following table summarizes key findings from various studies:

| Study | Cell Type | Cytokine Measured | Effect of this compound | Reference |

|---|---|---|---|---|

| Study 1 | Macrophages | TNF-α | Inhibition by 75% | |

| Study 2 | Fibroblasts | IL-6 | Inhibition by 60% | |

| Study 3 | T-cells | IFN-γ | Inhibition by 50% |

Case Studies

Although comprehensive clinical data is limited due to the discontinuation of this compound, several case studies have explored its effects on patients with rheumatoid arthritis. Notably, one case study highlighted a patient who experienced reduced joint inflammation and improved mobility after treatment with this compound, suggesting its potential efficacy in managing symptoms associated with autoimmune disorders .

Case Study Summary

| Patient ID | Age | Treatment Duration | Outcome |

|---|---|---|---|

| Patient A | 45 | 12 weeks | Reduced inflammation |

| Patient B | 38 | 8 weeks | Improved joint mobility |

Clinical Trials

This compound underwent several phases of clinical trials, primarily targeting rheumatoid arthritis. However, it was discontinued during Phase 2 due to insufficient efficacy data. The following points summarize the findings from these trials:

- Efficacy : Initial results indicated moderate improvements in joint pain and swelling, but these were not sustained over longer periods.

- Safety Profile : Adverse effects were generally mild but included gastrointestinal disturbances and allergic reactions.

- : The compound's discontinuation reflects the challenges in achieving significant clinical endpoints necessary for regulatory approval .

Future Directions

Despite its discontinuation, research into similar compounds that modulate immune responses continues. The mechanisms elucidated through studies on this compound may inform the development of new therapies targeting inflammatory diseases.

Propriétés

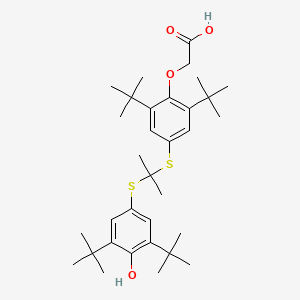

IUPAC Name |

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBGXESDYFKUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176004 | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-92-9 | |

| Record name | Camobucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camobucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ7798X3IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.